Ki8751

Description

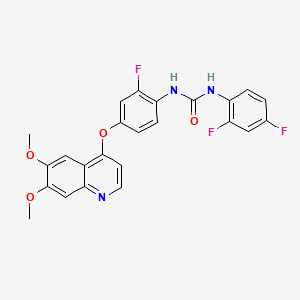

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-fluorophenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3N3O4/c1-32-22-11-15-20(12-23(22)33-2)28-8-7-21(15)34-14-4-6-19(17(27)10-14)30-24(31)29-18-5-3-13(25)9-16(18)26/h3-12H,1-2H3,(H2,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKQSJNCVRGFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)NC(=O)NC4=C(C=C(C=C4)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462145 | |

| Record name | Ki8751 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228559-41-9 | |

| Record name | KI-8751 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228559419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ki8751 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KI-8751 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP6UGT29FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ki8751: A Potent and Selective VEGFR-2 Inhibitor for Angiogenesis Research

An In-depth Technical Guide on the Mechanism of Action of Ki8751

This compound is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels.[1][2] This guide provides a detailed overview of the mechanism of action of this compound, its selectivity profile, and its effects in both in vitro and in vivo models, tailored for researchers, scientists, and drug development professionals.

Primary Mechanism of Action: Inhibition of VEGFR-2 Tyrosine Kinase

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site on the intracellular tyrosine kinase domain of VEGFR-2.[3] The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain.[3][4] This phosphorylation event initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, all of which are fundamental processes in angiogenesis.[4] this compound effectively blocks this initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.[5][6]

The inhibitory potency of this compound against VEGFR-2 is exceptionally high, with a reported IC50 value of 0.9 nM in cell-based assays measuring VEGF-induced receptor phosphorylation.[1][2][5] In cell-free kinase assays, the IC50 value is documented as 4.0 nM.[5]

Caption: VEGFR-2 signaling and this compound inhibition.

Kinase Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity. This compound demonstrates a high degree of selectivity for VEGFR-2 over other receptor tyrosine kinases. While it exhibits some inhibitory activity against c-Kit, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), and Fibroblast Growth Factor Receptor 2 (FGFR-2), the concentrations required for inhibition are significantly higher than for VEGFR-2, indicating a selectivity of over 40-fold.[1][3] Notably, this compound shows minimal to no activity against other kinases such as Epidermal Growth Factor Receptor (EGFR), Hepatocyte Growth Factor Receptor (HGFR), and the Insulin Receptor (InsR), even at concentrations up to 10 µM.[1]

| Kinase Target | IC50 (nM) |

| VEGFR-2 | 0.9 |

| c-Kit | 40 |

| PDGFRα | 67 |

| FGFR-2 | 170 |

| EGFR | >10,000 |

| HGFR | >10,000 |

| InsR | >10,000 |

| Table 1: Kinase inhibitory profile of this compound in cell-based assays.[1][2][5] |

Downstream Cellular Effects

The inhibition of VEGFR-2 by this compound translates into significant anti-angiogenic effects at the cellular level. In human umbilical vein endothelial cells (HUVECs), this compound effectively suppresses VEGF-stimulated cell proliferation in a dose-dependent manner, with complete inhibition observed at a concentration of 1 nM.[2] Furthermore, it has been shown to decrease VEGF-induced vascular permeability.[1]

Interestingly, in addition to its anti-angiogenic properties, this compound has been observed to induce cellular senescence in several metastatic colorectal cancer (CRC) cell lines at a concentration of 10 nM.[1][2] This suggests a potential for direct anti-tumor effects beyond the inhibition of blood vessel formation.

In Vivo Efficacy

The anti-tumor and anti-angiogenic activity of this compound has been demonstrated in various preclinical animal models. Oral administration of this compound has been shown to inhibit tumor growth in nude mice bearing human tumor xenografts of various cancer types, including glioma, stomach carcinoma, lung carcinoma, colon carcinoma, and melanoma.[1][2] In a nude rat xenograft model using human lung carcinoma cells, a dose of 5 mg/kg completely inhibited tumor growth without significant effects on the body weight of the animals.[1]

| Animal Model | Tumor Type | Dose (p.o.) | Outcome |

| Nude Mice | Human Glioma (GL07), Stomach Carcinoma (St-4), Lung Carcinoma (LC6), Colon Carcinoma (DLD-1), Melanoma (A375) | 20 mg/kg | Tumor growth inhibition |

| Nude Rats | Human Lung Carcinoma (LC-6) | 5 mg/kg | Complete tumor growth inhibition |

| Table 2: Summary of in vivo anti-tumor activity of this compound.[1][2] |

Experimental Protocols

VEGFR-2 Phosphorylation Assay (Cell-Based)

This assay quantifies the ability of a compound to inhibit VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.

-

Cell Seeding: NIH3T3 cells transfected with human KDR (VEGFR-2) are seeded in a 96-well plate coated with collagen type I at a density of 1.5 × 10^4 cells per well.[1]

-

Serum Starvation: The culture medium is replaced with DMEM containing 0.1% FCS to synchronize the cells.[1]

-

Compound Addition: this compound, diluted in DMSO, is added to the wells at various concentrations.[1]

-

Stimulation: Recombinant human VEGF (rhVEGF) is added to a final concentration of 100 ng/mL, and the cells are incubated at 37°C.[1]

-

Cell Lysis: Cells are washed with PBS and lysed using a solubilization buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.2% Triton X-100, 10% glycerol, containing phosphatase inhibitors).[1]

-

Detection: The level of VEGFR-2 phosphorylation is determined using an appropriate method, such as an ELISA-based assay. The IC50 value is calculated by comparing the phosphorylation levels in treated wells to positive (VEGF alone) and negative (no VEGF) controls.[1]

Caption: VEGFR-2 phosphorylation assay workflow.

HUVEC Proliferation Assay

This assay assesses the effect of a compound on the proliferation of endothelial cells, a key process in angiogenesis.

-

Cell Seeding: HUVECs are plated in a 96-well plate pre-coated with type I collagen at a density of 4,000 cells per well.[1]

-

Compound and Growth Factor Addition: this compound is added at various concentrations in the presence of a stimulating factor, typically VEGF.

-

Incubation: The plate is incubated for a defined period (e.g., 72 hours) to allow for cell proliferation.

-

Quantification: Cell proliferation is measured using a standard method, such as the addition of a reagent that is converted to a fluorescent or colorimetric product by metabolically active cells (e.g., resazurin (B115843) or WST-1).

-

Analysis: The results are used to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

Conclusion

This compound is a highly potent and selective inhibitor of the VEGFR-2 tyrosine kinase. Its mechanism of action involves the direct blockade of VEGF-induced receptor autophosphorylation, leading to the inhibition of downstream signaling pathways essential for angiogenesis. This activity translates to the suppression of endothelial cell proliferation and migration in vitro and significant anti-tumor efficacy in vivo. The well-defined mechanism and favorable selectivity profile make this compound a valuable research tool for studying the role of VEGFR-2 signaling in normal and pathological angiogenesis, as well as a potential scaffold for the development of novel anti-cancer therapeutics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. altmeyers.org [altmeyers.org]

- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 5. VEGFR2 Kinase Inhibitor VI, this compound The VEGFR2 Kinase Inhibitor VI, this compound, also referenced under CAS 228559-41-9, controls the biological activity of VEGFR2 Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 228559-41-9 [sigmaaldrich.com]

- 6. A highly selective, orally bioavailable, vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor has potent activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Signaling Pathway Targeted by Ki8751

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the small molecule inhibitor Ki8751, its primary molecular target, the associated signaling cascade, and its biological effects. It includes quantitative data on its inhibitory activity and detailed protocols for key experimental assays.

Introduction: this compound, a Potent VEGFR-2 Inhibitor

This compound is a synthetically developed, cell-permeable small molecule inhibitor renowned for its potent and highly selective activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] VEGFR-2, a receptor tyrosine kinase (RTK), is a critical mediator of angiogenesis—the physiological process involving the formation of new blood vessels from pre-existing ones.[2][4] The binding of its ligand, VEGF-A, to VEGFR-2 initiates a signaling cascade that drives endothelial cell proliferation, migration, and survival.[4][5] In pathological contexts such as cancer, aberrant activation of the VEGF/VEGFR-2 pathway is a hallmark of tumor angiogenesis, supplying tumors with essential nutrients and oxygen.[6] By targeting the ATP-binding site of the VEGFR-2 kinase domain, this compound effectively blocks this signaling pathway, positioning it as a significant tool for anti-angiogenic research and potential therapeutic development.[7]

The VEGFR-2 Signaling Cascade

The signaling pathway initiated by the activation of VEGFR-2 is central to vasculogenesis and angiogenesis.[4] The process begins when Vascular Endothelial Growth Factor (VEGF), a homodimeric glycoprotein, binds to the extracellular domain of VEGFR-2.[4] This binding induces a conformational change, leading to the dimerization of the receptor.[7] The dimerization event facilitates the trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domains of the receptor pair.[4][7]

These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades. Key pathways activated include:

-

PLCγ-PKC-MAPK Pathway: This cascade is crucial for DNA synthesis and endothelial cell proliferation.[4]

-

PI3K-Akt Pathway: This pathway is primarily involved in promoting endothelial cell survival by inhibiting apoptosis.[5]

-

FAK/p38 MAPK Pathway: Activation of this pathway is associated with the regulation of cell migration and cytoskeleton remodeling.[5]

The culmination of these signaling events results in the biological responses necessary for angiogenesis, including increased vascular permeability, endothelial cell proliferation, migration, and tube formation.[5]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[7] It selectively binds to the ATP-binding pocket within the intracellular kinase domain of the receptor. This direct binding prevents the phosphorylation of the receptor, even in the presence of the VEGF ligand. By blocking the initial autophosphorylation event, this compound effectively halts the recruitment and activation of all downstream signaling molecules.[6] This leads to the abrogation of VEGF-induced endothelial cell proliferation and migration, ultimately resulting in an anti-angiogenic effect.[2][8]

Quantitative Data: Inhibitory Profile of this compound

The potency and selectivity of this compound have been characterized through various in vitro assays. The half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce a biological process by 50%, is a key metric.[9]

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | Assay Type | IC50 Value (nM) | Selectivity vs. VEGFR-2 |

| VEGFR-2 (KDR) | Cell-based Phosphorylation | 0.9 | - |

| VEGFR-2 (KDR) | Cell-free Kinase | 4.0 | - |

| c-Kit | Cell-based | 40 | >40-fold |

| PDGFRα | Cell-based | 67 | >74-fold |

| FGFR-2 | Cell-based | 170 | >188-fold |

| EGFR, HGFR, InsR | Not specified | >10,000 | >11,000-fold |

Data sourced from references:[1][2][8][10]

Table 2: Cellular and In Vivo Activity of this compound

| Activity | Model System | Effective Concentration / Dose | Outcome |

| Anti-proliferative | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 - 100 nM | Inhibition of VEGF-stimulated proliferation. |

| Anti-tumor | Human tumor xenografts in nude mice | 20 mg/kg (p.o., daily) | Inhibition of tumor growth. |

| Anti-tumor | LC-6 human lung cancer xenograft in nude rats | 5 mg/kg (p.o., daily) | Complete inhibition of tumor growth. |

Data sourced from references:[1][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to characterize this compound's activity.

VEGFR-2 Phosphorylation Inhibition Assay

This cell-based assay quantifies the ability of this compound to inhibit VEGF-induced autophosphorylation of VEGFR-2.

Methodology:

-

Cell Culture: NIH3T3 cells stably transfected with human KDR (VEGFR-2) are used.[1]

-

Plating: Cells are seeded at a density of 1.5 x 10⁴ cells per well in a 96-well plate pre-coated with collagen type I.[1]

-

Starvation: After cell adherence, the growth medium is replaced with DMEM containing 0.1% Fetal Calf Serum (FCS) and incubated to starve the cells, reducing basal receptor phosphorylation.[1]

-

Compound Addition: this compound is serially diluted in DMSO and added to the wells at various concentrations. The plates are incubated to allow the compound to enter the cells.[1]

-

Stimulation: Recombinant human VEGF (rhVEGF) is added to a final concentration of 100 ng/mL to stimulate VEGFR-2 phosphorylation.[1]

-

Lysis: Following a brief incubation at 37°C, the medium is aspirated, and cells are washed with PBS. Cells are then lysed by adding 50 µL of a solubilization buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.2% Triton X-100, 10% glycerol, with phosphatase inhibitors like Na₃VO₄ and Na₄P₂O₇).[1]

-

Quantification: The cell lysate is analyzed to determine the level of phosphorylated VEGFR-2, typically via an ELISA-based method. The absorbance from wells with VEGF but no inhibitor is set as 100% activity, and wells without VEGF as 0%. The IC50 value is calculated from the dose-response curve.[1]

HUVEC Proliferation Assay

This assay measures the effect of this compound on the proliferation of endothelial cells, a direct biological consequence of VEGFR-2 signaling.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are maintained in appropriate endothelial growth medium.

-

Plating: HUVECs are plated at a density of 4,000 cells per well in a 96-well plate pre-coated with type I collagen.[1]

-

Compound Addition: Following cell attachment, the medium is replaced with a basal medium containing a low percentage of serum. This compound is added at a range of concentrations.

-

Stimulation: Cells are stimulated with a pro-proliferative concentration of VEGF. Control wells include unstimulated cells and cells stimulated with VEGF without any inhibitor.

-

Incubation: The plates are incubated for a period sufficient to observe cell division (e.g., 48-72 hours).

-

Quantification: Cell proliferation is measured using a standard method, such as the addition of a resazurin-based reagent (e.g., AlamarBlue) or a BrdU incorporation assay. Fluorescence or absorbance is read on a plate reader.

-

Analysis: The data is normalized to controls, and the IC50 value is determined by fitting the results to a dose-response curve.

Conclusion

This compound is a highly potent and selective inhibitor of the VEGFR-2 tyrosine kinase.[1][10] Its mechanism of action involves the direct blockade of receptor autophosphorylation, leading to the inhibition of downstream signaling pathways crucial for angiogenesis.[7] The quantitative data robustly demonstrates its high affinity for VEGFR-2 over other related kinases, and its efficacy has been confirmed in both cellular and in vivo models of angiogenesis and tumor growth.[1][8] The detailed protocols provided herein serve as a guide for researchers aiming to utilize this compound as a tool to investigate the VEGF/VEGFR-2 signaling axis or to explore its potential in the development of anti-angiogenic therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Ki 8751 | VEGFR | Tocris Bioscience [tocris.com]

- 3. apexbt.com [apexbt.com]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 7. altmeyers.org [altmeyers.org]

- 8. VEGFR2 Kinase Inhibitor VI, this compound The VEGFR2 Kinase Inhibitor VI, this compound, also referenced under CAS 228559-41-9, controls the biological activity of VEGFR2 Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 228559-41-9 [sigmaaldrich.com]

- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

Foundational Research on Ki8751 in Cancer Studies: A Technical Guide

Introduction: Ki8751 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels.[1][2] Angiogenesis is a critical process for tumor growth and metastasis, making VEGFR-2 an attractive target for cancer therapy.[1][3] This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action, experimental data, and the methodologies used in its evaluation as a potential anti-cancer agent.

Mechanism of Action: Targeting VEGFR-2 Signaling

This compound exerts its anti-cancer effects by specifically inhibiting the phosphorylation of VEGFR-2.[4] This blockade disrupts the downstream signaling cascades that are typically initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor.[4][5] The primary mechanism involves the modulation of the Akt-PGC1α-TFAM signaling pathway, leading to a series of cellular events that collectively suppress tumor growth.[4][5]

VEGF binding to VEGFR-2 normally activates the intracellular tyrosine kinase domains, leading to the phosphorylation and activation of Akt.[4] Activated Akt, in turn, phosphorylates and inhibits Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α). The research shows that this compound treatment leads to a decrease in the phosphorylation of both Akt and PGC1α.[4][5] This dephosphorylation allows PGC1α to translocate into the nucleus, where it increases the expression of Mitochondrial Transcription Factor A (TFAM).[4][5] The upregulation of TFAM subsequently drives mitochondrial biogenesis.[4][5]

The enhanced mitochondrial biogenesis increases mitochondrial oxidative phosphorylation and stimulates the production of Reactive Oxygen Species (ROS).[4][5] The accumulation of ROS induces oxidative stress, which ultimately triggers cancer cell apoptosis (programmed cell death).[4][5] Furthermore, this compound has been observed to induce endomitosis and arrest cancer cells in a high aneuploid phase.[4][5]

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in breast cancer cell lines. The following table summarizes the key findings from these studies.

| Cancer Cell Line | This compound Concentration | Key Quantitative Effects | Reference |

| MCF-7 (Breast Cancer) | 2.5 µM and 5 µM | - Significantly reduced cell proliferation. - Increased apoptosis, with a higher rate at 5 µM. - Increased mitochondrial mass. - Enhanced ROS production. - Arrested cells in a high aneuploid phase. | [4][5] |

| MDA-MB-231 (Breast Cancer) | 2.5 µM and 5 µM | - Significantly reduced cell proliferation. - Increased apoptosis, with the highest rate at 72h. - Reduced VEGFR-2 phosphorylation levels. - Increased mitochondrial mass. - Enhanced ROS production. - Arrested cells in a high aneuploid phase. | [4][5] |

Experimental Protocols

The foundational research on this compound employed several key experimental methodologies to elucidate its mechanism of action.

1. Cell Culture and Treatment:

-

Cell Lines: Human breast cancer cell lines MCF-7 and MDA-MB-231 were utilized.[4][5]

-

Culture Conditions: Cells were cultured in DMEM medium.[4]

-

Treatment: Cells were treated with this compound at concentrations of 2.5 µM and 5 µM, or with a vehicle control (0.01% dimethyl sulfoxide), for 24, 48, and 72 hours.[4]

2. Apoptosis Analysis (Flow Cytometry):

-

Principle: To quantify the percentage of apoptotic cells.

-

Protocol:

-

Breast cancer cells were seeded and treated with this compound as described above.

-

After the treatment period, cells were harvested.

-

Apoptosis was measured using a flow cytometer.[4]

-

3. Mitochondrial Mass and ROS Production (Flow Cytometry & Confocal Microscopy):

-

Principle: To measure changes in mitochondrial content and reactive oxygen species levels.

-

Protocol for Mitochondrial Mass:

-

Cells were cultured in 6-well plates and treated with this compound.

-

Cells were stained with MitoTracker Red CMXRos for mitochondria and with 4′6′-diamidino-2-phenylindole for nuclei.[6]

-

Fluorescent images were acquired using a confocal microscope.[6]

-

For flow cytometry, stained cells were analyzed to quantify mitochondrial mass.[4]

-

-

Protocol for ROS Production:

4. Western Blotting:

-

Principle: To detect the phosphorylation status of key proteins in the signaling pathway.

-

Protocol:

-

MDA-MB-231 cells were treated with this compound (2.5 µM and 5 µM).

-

Cell lysates were prepared and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a membrane.

-

The membrane was incubated with primary antibodies against phosphorylated VEGFR-2 and other target proteins (e.g., Akt, PGC1α).

-

A secondary antibody conjugated to an enzyme was used for detection.[4]

-

5. Cell Cycle Analysis (Flow Cytometry):

-

Principle: To determine the effect of this compound on cell cycle progression.

-

Protocol:

-

MCF-7 and MDA-MB-231 cells were cultured and treated with this compound for 24, 48, and 72 hours.

-

Cells were stained with propidium (B1200493) iodide/RNase staining buffer.

-

DNA content was analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle.[4]

-

Visualizations

Caption: this compound signaling pathway in cancer cells.

Caption: Experimental workflow for this compound studies.

Conclusion

The foundational research on this compound demonstrates its potential as an anti-cancer agent through its targeted inhibition of VEGFR-2. By disrupting the Akt-PGC1α-TFAM signaling axis, this compound effectively reduces breast cancer cell proliferation and induces apoptosis by promoting mitochondrial biogenesis and subsequent ROS production.[4][5] The detailed experimental protocols and quantitative data provide a solid basis for further preclinical and clinical investigation of this compound in oncology.

References

- 1. Angiogenesis Inhibitors - NCI [cancer.gov]

- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 3. Novel Drugs with High Efficacy against Tumor Angiogenesis | MDPI [mdpi.com]

- 4. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Ki8751: A Technical Guide to its Anti-Angiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, represent a key signaling pathway in this process, making it a prime target for anti-cancer therapies. Ki8751 is a potent and selective inhibitor of VEGFR-2 tyrosine kinase. This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, detailing its mechanism of action, quantitative efficacy in preclinical models, and the experimental protocols used for its evaluation.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the ATP-binding site of the VEGFR-2 tyrosine kinase, thereby blocking the downstream signaling cascade initiated by VEGF. This inhibition ultimately leads to a reduction in endothelial cell proliferation, migration, and tube formation, the key cellular processes involved in angiogenesis.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

VEGF-A binding to its receptor, VEGFR-2, on the surface of endothelial cells induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, initiating multiple downstream pathways that collectively promote angiogenesis.

This compound, by binding to the ATP-binding pocket of the VEGFR-2 kinase domain, prevents this autophosphorylation and the subsequent activation of downstream signaling molecules. The major pathways affected include:

-

The PLCγ-PKC-MAPK/ERK Pathway: This pathway is crucial for endothelial cell proliferation.

-

The PI3K-Akt Pathway: This pathway is a key regulator of endothelial cell survival and permeability.

-

The FAK/p38 MAPK Pathway: This pathway is essential for endothelial cell migration.

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.

Quantitative Data on the Anti-Angiogenic Effects of this compound

The anti-angiogenic activity of this compound has been quantified in a variety of in vitro and in vivo assays.

In Vitro Kinase Inhibition

This compound demonstrates high potency and selectivity for VEGFR-2 over other related kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| VEGFR-2 (KDR) | 0.9 | Cell-based | |

| c-Kit | 40 | Cell-based | |

| PDGFRα | 67 | Cell-based | |

| FGFR-2 | 170 | Cell-based |

In Vitro Cellular Assays

This compound effectively inhibits key functions of human umbilical vein endothelial cells (HUVECs) that are critical for angiogenesis.

| Assay | Cell Line | This compound Concentration | Effect | Reference |

| Proliferation | HUVEC | 1 µM | IC50 for inhibition of cell proliferation after 72 hours. | |

| Proliferation | HUVEC | 1-100 nM | Effectively decreases VEGF-stimulated cell proliferation. | |

| Migration | HUVEC | Data not available | Expected to inhibit VEGF-induced migration. | |

| Tube Formation | HUVEC | Data not available | Expected to inhibit capillary-like tube formation. |

In Vivo Anti-Tumor and Anti-Angiogenic Activity

The anti-tumor and anti-angiogenic effects of this compound have been demonstrated in preclinical xenograft models.

| Tumor Model | Host | Dosing Regimen | Tumor Growth Inhibition | Anti-Angiogenic Effect | Reference |

| Human Cancer Xenograft | Mice | 5-20 mg/kg, daily p.o. | Effectively blocks VEGF-dependent tumor growth. | Data not available |

Note: Specific quantitative data on tumor volume reduction and microvessel density from in vivo studies with this compound were not detailed in the available search results.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation activity of VEGFR-2. A common method is a cell-free ELISA-based assay.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate

-

ATP

-

This compound or other test compounds

-

Anti-phosphotyrosine antibody (e.g., PY20) conjugated to HRP

-

TMB substrate

-

96-well microplates

Protocol:

-

Coat a 96-well microplate with the poly(Glu, Tyr) substrate.

-

Add the VEGFR-2 kinase enzyme to each well.

-

Add serial dilutions of this compound or control compounds to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding EDTA.

-

Wash the plate to remove excess ATP and unbound enzyme.

-

Add an HRP-conjugated anti-phosphotyrosine antibody and incubate.

-

Wash the plate to remove unbound antibody.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with sulfuric acid.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value.

HUVEC Proliferation Assay

This assay assesses the effect of a compound on the proliferation of endothelial cells, typically stimulated by VEGF.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (EGM)

-

Fetal Bovine Serum (FBS)

-

Recombinant human VEGF

-

This compound or other test compounds

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

96-well cell culture plates

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.

-

Treat the cells with serial dilutions of this compound or control compounds in the presence of a stimulating concentration of VEGF (e.g., 10-50 ng/mL).

-

Incubate for 48-72 hours.

-

Add the cell proliferation reagent according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the VEGF-treated control and determine the IC50 value.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel®)

-

This compound or other test compounds

-

96-well cell culture plates

-

Calcein AM (for fluorescent visualization)

Protocol:

-

Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Harvest HUVECs and resuspend them in a low-serum medium containing the desired concentrations of this compound or control compounds.

-

Seed the HUVECs onto the solidified matrix at a density of 1.5 x 10^4 to 3 x 10^4 cells per well.

-

Incubate for 4-18 hours to allow for tube formation.

-

Visualize the tube network using a phase-contrast microscope. For quantification, cells can be pre-labeled or post-stained with Calcein AM and imaged using a fluorescence microscope.

-

Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Transwell Cell Migration (Chemotaxis) Assay

This assay measures the directional migration of endothelial cells in response to a chemoattractant.

Materials:

-

HUVECs

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Serum-free or low-serum medium

-

Chemoattractant (e.g., VEGF)

-

This compound or other test compounds

-

Crystal violet stain

Protocol:

-

Place the Transwell inserts into the wells of a 24-well plate.

-

Add medium containing the chemoattractant (e.g., VEGF) to the lower chamber.

-

Harvest HUVECs and resuspend them in serum-free medium at a density of approximately 1 x 10^5 cells/mL.

-

Add the cell suspension to the upper chamber of the insert, along with the desired concentrations of this compound or control compounds.

-

Incubate for 4-24 hours to allow for cell migration through the porous membrane.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde.

-

Stain the migrated cells with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

In Vivo Matrigel Plug Assay

This assay provides an in vivo model to assess angiogenesis.

Materials:

-

Growth factor-reduced Matrigel

-

Pro-angiogenic factor (e.g., VEGF or bFGF)

-

This compound or other test compounds

-

Immunocompromised mice (e.g., nude mice)

-

Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells)

Protocol:

-

On ice, mix liquid Matrigel with the pro-angiogenic factor and the test compound (this compound) or vehicle control.

-

Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.

-

Administer this compound or vehicle systemically (e.g., oral gavage) for the duration of the experiment.

-

After a set period (e.g., 7-14 days), excise the Matrigel plugs.

-

Fix the plugs in formalin and embed them in paraffin.

-

Section the plugs and perform immunohistochemistry using an endothelial cell-specific marker (e.g., CD31) to visualize blood vessels.

-

Quantify the microvessel density by counting the number of vessels per unit area.

Experimental and Logical Workflow

The following diagram outlines a typical workflow for screening and characterizing an anti-angiogenic compound like this compound.

Conclusion

This compound is a highly potent and selective inhibitor of VEGFR-2, a key regulator of angiogenesis. Its ability to block VEGF-stimulated endothelial cell proliferation and in vivo tumor growth underscores its potential as an anti-cancer therapeutic agent. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and application of this compound and other anti-angiogenic compounds. Further studies are warranted to fully elucidate its dose-dependent effects in various in vitro and in vivo models and to explore its therapeutic potential in combination with other anti-cancer agents.

Ki8751: A Potent Inhibitor of Endothelial Cell Proliferation Through VEGFR-2 Blockade

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ki8751 is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound effectively blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. This technical guide provides a comprehensive overview of the effects of this compound on endothelial cell proliferation, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative data on its efficacy.

Data Presentation

The inhibitory activity of this compound has been quantified through various in vitro assays, demonstrating its high potency and selectivity for VEGFR-2. The following tables summarize the key quantitative data regarding its inhibitory concentrations.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (VEGFR-2 Kinase Activity) | 0.9 nM | In vitro kinase assay | [1][2][3] |

| IC50 (HUVEC Proliferation) | 1 µM | MTT assay, 72 hrs | [1] |

| IC50 (HUVEC Proliferation) | 1.4 µM | WST-8 assay | [1] |

Table 1: Inhibitory Potency of this compound on VEGFR-2 Kinase Activity and Endothelial Cell Proliferation. HUVEC: Human Umbilical Vein Endothelial Cell.

| Kinase Target | IC50 (nM) | Selectivity vs. VEGFR-2 |

| VEGFR-2 | 0.9 | 1x |

| c-Kit | 40 | ~44x |

| PDGFRα | 67 | ~74x |

| FGFR-2 | 170 | ~189x |

| EGFR | >10,000 | >11,111x |

| HGFR | >10,000 | >11,111x |

Table 2: Kinase Selectivity Profile of this compound. Data indicates that this compound is highly selective for VEGFR-2 over other related tyrosine kinases.[1][3]

Mechanism of Action: Inhibition of VEGFR-2 Signaling

VEGF-A, a potent pro-angiogenic factor, binds to and activates VEGFR-2 on the surface of endothelial cells. This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain, initiating a cascade of downstream signaling events that are crucial for endothelial cell proliferation. This compound exerts its anti-proliferative effect by blocking the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing this autophosphorylation and the subsequent activation of downstream pathways.

Two primary signaling pathways are implicated in VEGFR-2-mediated endothelial cell proliferation:

-

The PLCγ-PKC-ERK1/2 Pathway: Upon activation, VEGFR-2 recruits and phosphorylates Phospholipase C gamma (PLCγ). This leads to the activation of Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK1/2 (also known as MAPK) cascade. Activated ERK1/2 translocates to the nucleus and phosphorylates transcription factors that promote the expression of genes involved in cell cycle progression and proliferation.

-

The PI3K-Akt Pathway: Activated VEGFR-2 also recruits and activates Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate PIP3, which acts as a second messenger to activate Akt (also known as Protein Kinase B). Activated Akt promotes cell survival by inhibiting pro-apoptotic proteins and stimulates proliferation through the mTOR pathway.

This compound's inhibition of VEGFR-2 phosphorylation effectively shuts down both of these critical pro-proliferative signaling arms.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on endothelial cell proliferation and VEGFR-2 signaling.

VEGF-Stimulated HUVEC Proliferation Assay (BrdU Incorporation)

This assay measures the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA, which is a direct marker of cell proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Recombinant Human VEGF-A (rhVEGF-A)

-

This compound

-

DMSO (vehicle control)

-

96-well tissue culture plates (collagen-coated)

-

BrdU Labeling Reagent

-

Fixing/Denaturing Solution

-

Anti-BrdU primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop Solution

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture HUVECs in EGM-2 supplemented with 2% FBS.

-

Trypsinize and resuspend cells in fresh medium.

-

Seed HUVECs into a 96-well collagen-coated plate at a density of 4,000 cells/well in 100 µL of culture medium.[2]

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM).

-

Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

-

Pre-incubate the cells with this compound for 1 hour at 37°C.[2]

-

-

VEGF Stimulation:

-

BrdU Labeling and Detection:

-

Add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours.

-

Remove the labeling medium and fix/denature the cells according to the manufacturer's protocol.

-

Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.

-

Wash the wells and add the HRP-conjugated secondary antibody, incubating for 30 minutes.

-

After washing, add TMB substrate and incubate until color develops.

-

Stop the reaction with the Stop Solution and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition for each this compound concentration relative to the VEGF-stimulated control.

-

Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Western Blot Analysis of VEGFR-2, Akt, and ERK1/2 Phosphorylation

This method is used to detect the phosphorylation status of key proteins in the VEGFR-2 signaling pathway, providing direct evidence of this compound's inhibitory action.

Materials:

-

HUVECs

-

EGM-2 medium

-

rhVEGF-A

-

This compound

-

DMSO

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western blotting substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed HUVECs in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

-

Stimulate the cells with rhVEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Collect the lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-VEGFR-2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with antibodies for the total protein and a loading control (e.g., GAPDH) to ensure equal loading.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

This compound is a highly potent and selective inhibitor of VEGFR-2 tyrosine kinase. It effectively abrogates VEGF-A-induced endothelial cell proliferation by blocking the downstream PLCγ-PKC-ERK1/2 and PI3K-Akt signaling pathways. The provided experimental protocols offer robust methods for characterizing the anti-proliferative effects of this compound and elucidating its mechanism of action at the molecular level. This information is critical for researchers in the fields of angiogenesis and cancer biology, as well as for professionals involved in the development of novel anti-angiogenic therapies. The high selectivity of this compound for VEGFR-2 makes it a valuable tool for studying the specific roles of this receptor in various physiological and pathological processes.

References

Preliminary Investigation of Ki8751 in Glioma Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigations into the anti-glioma effects of Ki8751, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document synthesizes available preclinical data, details relevant experimental protocols, and visualizes the key signaling pathways and workflows involved in the assessment of this compound in glioma models.

Introduction to this compound and its Therapeutic Rationale in Glioma

Glioblastoma is a highly aggressive and vascularized brain tumor with a grim prognosis.[1] The tumor's rapid growth and resistance to conventional therapies are, in part, driven by robust angiogenesis, a process heavily reliant on the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1] VEGFR2, a key receptor tyrosine kinase in this pathway, is often overexpressed in glioma cells and the tumor vasculature, making it a prime target for therapeutic intervention.[1][2]

This compound is a selective inhibitor of VEGFR2 tyrosine kinase, demonstrating potent anti-angiogenic properties.[3] Preliminary studies in glioma models have revealed that beyond its anti-angiogenic effects, this compound directly impacts glioma cells, inducing cell cycle arrest, apoptosis, and senescence.[1] This guide delves into the molecular mechanisms underlying these effects and the experimental models used to elucidate them.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound in in vitro glioma models. It is important to note that while the inhibitory effects of this compound on glioma cell proliferation have been demonstrated, precise IC50 values are not consistently reported in the reviewed literature. The data presented here is based on observed percentage reductions in cell viability at specific concentrations.

Table 1: In Vitro Efficacy of this compound on Glioma Cell Lines

| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Effect on Cell Viability | Assay Method | Reference |

| U87 | 2.5 | 48 | ~50% decrease | MTT Assay | [1] |

| U87 | 5 | 48 | ~50% decrease | MTT Assay | [1] |

| U38 | 2.5 | 48 | ~50% decrease | MTT Assay | [1] |

| U38 | 5 | 48 | ~50% decrease | MTT Assay | [1] |

Table 2: Effects of this compound on Cellular Processes in U87 and U38 Glioma Cells

| Cellular Process | Treatment Concentration (µM) | Treatment Duration (hours) | Observed Effect | Reference |

| Apoptosis | 2.5 and 5 | 48 | Increased | [1] |

| Senescence | 2.5 and 5 | 48 | Over four-fold increase in senescent cells | [1] |

Core Signaling Pathway: VEGFR2 Inhibition and Mitochondrial Biogenesis

This compound exerts its anti-glioma effects through a novel mechanism involving the modulation of mitochondrial biogenesis. Inhibition of VEGFR2 by this compound initiates a signaling cascade that ultimately leads to increased mitochondrial activity and reactive oxygen species (ROS) production, culminating in apoptosis and cell growth inhibition.[1]

The key steps in this pathway are:

-

VEGFR2 Inhibition: this compound binds to and inhibits the phosphorylation of VEGFR2.

-

Downregulation of AKT Signaling: Inhibition of VEGFR2 leads to a decrease in the phosphorylation of AKT (Protein Kinase B).

-

PGC1α Dephosphorylation and Nuclear Translocation: Reduced AKT activity results in the dephosphorylation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α). Dephosphorylated PGC1α then translocates from the cytoplasm to the nucleus.

-

Upregulation of TFAM: In the nucleus, PGC1α acts as a transcriptional coactivator, leading to an increase in the expression of Mitochondrial Transcription Factor A (TFAM).

-

Enhanced Mitochondrial Biogenesis: TFAM promotes the replication and transcription of mitochondrial DNA, resulting in an increase in mitochondrial mass, oxidative phosphorylation (OXPHOS), and ROS production.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the effects of this compound in glioma models.

Cell Culture

Human glioma cell lines U87 and U38 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

96-well plates

-

U87 or U38 glioma cells

-

This compound (stock solution in DMSO)

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) in fresh medium. Include a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the this compound signaling pathway.

Materials:

-

U87 or U38 glioma cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-PGC1α, anti-TFAM, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., 2.5 µM and 5 µM) for 48 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Glioma Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

U87 or U38 glioma cells

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 1 x 10⁶ U87 or U38 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via oral gavage or intraperitoneal injection) to the treatment group according to a predetermined dosing schedule. The control group receives the vehicle.

-

Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., every 2-3 days).

-

Monitor the health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

-

Plot tumor growth curves and perform statistical analysis to determine the efficacy of this compound.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating this compound and the logical relationship of the observed effects.

Conclusion and Future Directions

The preliminary investigation of this compound in glioma models reveals a promising anti-tumor agent with a multimodal mechanism of action. By targeting VEGFR2, this compound not only disrupts angiogenesis but also directly induces glioma cell death through the modulation of mitochondrial biogenesis. The data gathered to date provides a strong rationale for further preclinical development.

Future studies should focus on:

-

Determining the precise IC50 values of this compound in a broader panel of glioma cell lines, including patient-derived primary cultures.

-

Conducting comprehensive in vivo efficacy studies to evaluate the impact of this compound on tumor growth and overall survival in orthotopic glioma models.

-

Investigating potential mechanisms of resistance to this compound.

-

Exploring combination therapies to enhance the anti-glioma effects of this compound.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing the study of this compound as a potential therapeutic for glioblastoma. The provided protocols and pathway diagrams offer a framework for designing and interpreting future experiments in this critical area of oncology research.

References

- 1. Efficient inhibition of in vivo human malignant glioma growth and angiogenesis by interferon-beta treatment at early stage of tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. VEGFR2 blockade inhibits glioblastoma cell proliferation by enhancing mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Ki8751: A Technical Guide to its High Specificity for VEGFR-2

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the kinase inhibitor Ki8751, focusing on its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information presented herein is intended to support research and development efforts by providing detailed data on its kinase selectivity, the experimental protocols used for its characterization, and visual representations of its mechanism of action and evaluation workflow.

Quantitative Analysis of Kinase Specificity

This compound is a potent inhibitor of VEGFR-2, demonstrating high selectivity over other related and unrelated kinases.[1][2] The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[3]

The following table summarizes the IC50 values of this compound against a panel of kinases, highlighting its significant selectivity for VEGFR-2. Data has been compiled from both cell-free kinase assays and cell-based phosphorylation assays.

| Kinase Target | Assay Type | IC50 (nM) | Selectivity over VEGFR-2 (Fold) |

| VEGFR-2 (KDR) | Cell-Based Phosphorylation | 0.9 | 1 |

| VEGFR-2 (KDR) | Cell-Free Kinase Assay | 4.0 | 4.4 |

| c-Kit | Cell-Based Assay | 40 | ~44 |

| PDGFRα | Cell-Based Assay | 67 | ~74 |

| FGFR-2 | Cell-Based Assay | 170 | ~189 |

| EGFR | Not Specified | >10,000 | >11,111 |

| HGFR | Not Specified | >10,000 | >11,111 |

| InsulinR | Not Specified | >10,000 | >11,111 |

Data sourced from references[1].

As the data indicates, this compound is over 40-fold more selective for VEGFR-2 than for other closely related receptor tyrosine kinases such as c-Kit, PDGFRα, and FGFR-2.[1][2] For more distant kinases like EGFR and HGFR, no significant inhibition is observed even at concentrations as high as 10 µM.[1]

Mechanism of Action: Inhibition of VEGFR-2 Signaling

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling cascade is initiated by the binding of Vascular Endothelial Growth Factor (VEGF). This binding event causes two receptor molecules to form a dimer, leading to the activation of their intracellular tyrosine kinase domains. This activation results in the autophosphorylation of specific tyrosine residues within the receptor, creating docking sites for downstream signaling proteins that promote cell proliferation, migration, and survival.

This compound functions as a tyrosine kinase inhibitor, directly targeting the ATP-binding site within the catalytic domain of VEGFR-2.[4] By occupying this site, this compound prevents the autophosphorylation of the receptor, thereby blocking the initiation of the downstream signaling cascade.

Experimental Protocols

The specificity and potency of this compound have been determined through various in vitro assays. The following are detailed methodologies for key experiments cited in the literature.

Cell-Based VEGFR-2 Phosphorylation Assay

This assay directly measures the ability of this compound to inhibit the autophosphorylation of VEGFR-2 in a cellular context.

Objective: To determine the IC50 value of this compound for the inhibition of VEGF-stimulated VEGFR-2 phosphorylation.

Methodology:

-

Cell Culture: NIH3T3 cells genetically engineered to express human KDR (VEGFR-2) are cultured in a collagen type I coated 96-well plate at a density of 1.5 × 10⁴ cells per well.[1]

-

Serum Starvation: The growth medium is replaced with DMEM containing 0.1% FCS to serum-starve the cells, which reduces basal receptor activation.[1]

-

Inhibitor Addition: this compound, diluted in DMSO, is added to each well at various concentrations and incubated.[1]

-

VEGF Stimulation: Recombinant human VEGF (rhVEGF) is added to a final concentration of 100 ng/mL to stimulate VEGFR-2 phosphorylation, and the cells are incubated at 37°C.[1]

-

Cell Lysis: The cells are washed with PBS, and a solubilization buffer is added to prepare a cell extract.[1]

-

Phosphorylation Measurement: The level of VEGFR-2 phosphorylation is quantified, typically using an ELISA-based method. The absorbance in wells with VEGF but without the inhibitor is considered 100% activity, while wells without VEGF represent 0% activity.[1]

-

IC50 Calculation: The percentage of inhibition is calculated for each this compound concentration, and the data is used to determine the IC50 value.[1]

VEGF-Stimulated HUVEC Proliferation Assay

This assay assesses the functional consequence of VEGFR-2 inhibition by measuring its effect on endothelial cell proliferation.

Objective: To evaluate the inhibitory effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated by VEGF.

Methodology:

-

Cell Plating: HUVECs are plated in a type I collagen pre-coated 96-well plate at a density of 4,000 cells per well.[1]

-

Inhibitor Incubation: After 24 hours, the cells are incubated for 1 hour with various concentrations of this compound.[1]

-

VEGF Stimulation: The cells are then stimulated with 20 ng/mL of rhVEGF.[1]

-

Proliferation: The cultures are incubated at 37°C for 72 hours to allow for cell proliferation.[1]

-

Thymidine (B127349) Incorporation: [³H]thymidine (1 µCi/well) is added to the wells, and the plates are re-incubated for 14 hours. Actively proliferating cells incorporate the radiolabeled thymidine into their DNA.[1]

-

Measurement: Cells are assayed for the incorporation of tritium (B154650) using a beta counter to quantify the level of cell proliferation.[1]

-

Data Analysis: The results are used to determine the concentration of this compound required to inhibit VEGF-stimulated HUVEC proliferation.

Conclusion

The data conclusively demonstrates that this compound is a highly potent and selective inhibitor of VEGFR-2. Its sub-nanomolar IC50 value against VEGFR-2, combined with significantly weaker activity against other kinases, establishes it as a precise pharmacological tool for studying the biological roles of VEGFR-2 signaling. The detailed protocols provided herein offer a foundation for the replication and extension of these findings in further research and drug development applications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Ki8751: In Vitro Experimental Protocols for Cellular and Angiogenesis Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro studies using Ki8751, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document outlines experimental procedures for assessing the biological activity of this compound in various cellular assays, including kinase inhibition, cell viability, proliferation, and angiogenesis.

Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain.[1] By inhibiting VEGFR-2 autophosphorylation, this compound effectively blocks the downstream signaling cascades initiated by VEGF.[2] This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, which are critical processes in angiogenesis.[3][4] The primary signaling pathway affected is the VEGF/VEGFR-2 axis, which plays a crucial role in both physiological and pathological angiogenesis.[3] Inhibition of this pathway by this compound has been shown to impact downstream effectors such as the Akt/PGC1α signaling cascade.[5]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against a panel of kinases, demonstrating its high selectivity for VEGFR-2. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) |

| VEGFR-2 | 0.9[4][6] |

| c-Kit | 40[4][6] |

| PDGFRα | 67[6] |

| FGFR-2 | 170[4][6] |

| EGFR | >10000[4] |

| HGFR | >10000[4] |

Signaling Pathway Diagram

The following diagram illustrates the targeted signaling pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. promocell.com [promocell.com]

- 3. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ki 8751 | VEGFR | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

Application Notes and Protocols: Utilizing Ki8751 in a HUVEC Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (also known as KDR or Flk-1), are key regulators of this process. The binding of VEGF to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival.[1][2][3] Consequently, inhibiting the VEGFR-2 signaling pathway is a primary strategy in the development of anti-angiogenic therapies.

Ki8751 is a potent and selective inhibitor of VEGFR-2 tyrosine kinase.[4][5] By targeting the ATP-binding site of the kinase domain, this compound effectively blocks the autophosphorylation of VEGFR-2 and the subsequent activation of downstream signaling pathways, leading to the inhibition of endothelial cell proliferation and angiogenesis.[4][6] These application notes provide a detailed protocol for utilizing this compound in a Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assay to assess its anti-angiogenic potential.

Mechanism of Action: VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways that collectively drive endothelial cell proliferation. A key pathway involves the activation of Phospholipase C gamma (PLCγ), which leads to the activation of the Raf-MEK-ERK (MAPK) cascade, ultimately promoting DNA synthesis and cell division.[2]

Caption: VEGFR-2 signaling pathway leading to cell proliferation and its inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound on VEGFR-2 and HUVEC proliferation has been quantified in various studies. The following table summarizes key inhibitory concentrations (IC50) for this compound.

| Target/Assay | Cell Line | IC50 Value | Reference |

| VEGFR-2 Phosphorylation | NIH3T3 cells transfected with human KDR | 0.9 nM | [4][5][7] |

| VEGF-stimulated HUVEC Proliferation | HUVEC | 1.0 µM | [4] |

| HUVEC Growth Inhibition (WST-8 assay) | HUVEC | 1.4 µM | [4] |

Experimental Protocols

HUVEC Proliferation Assay (MTT/WST-8 Method)

This protocol outlines a method to determine the inhibitory effect of this compound on VEGF-induced HUVEC proliferation using a colorimetric assay such as MTT or WST-8.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM), supplemented

-

Fetal Bovine Serum (FBS)

-

Recombinant Human VEGF-A

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO, sterile)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

96-well cell culture plates, collagen-coated

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 solution

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Culture: Culture HUVECs in EGM supplemented with 2% FBS and other required growth factors in a humidified incubator at 37°C with 5% CO2. Use cells at a low passage number (P3-P6) for optimal results.

-

Cell Seeding: a. Harvest HUVECs using Trypsin-EDTA and resuspend in EGM with a reduced serum concentration (e.g., 0.5-1% FBS). b. Seed the cells into a 96-well collagen-coated plate at a density of 4,000-5,000 cells per well in 100 µL of low-serum medium.[7] c. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Prepare serial dilutions of this compound in low-serum EGM to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration. c. After the 24-hour attachment period, gently remove the medium from the wells. d. Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. e. Include control wells:

- No Treatment Control: Cells in low-serum medium only.

- Vehicle Control: Cells treated with the vehicle (DMSO) in low-serum medium.

- VEGF Control: Cells in low-serum medium with VEGF.

- Test Wells: Cells with this compound and VEGF. f. Incubate the plate for 1 hour at 37°C to allow for pre-treatment with the inhibitor.[7]

-

VEGF Stimulation: a. Prepare a working solution of VEGF-A in low-serum EGM. b. Add a predetermined optimal concentration of VEGF-A (e.g., 20 ng/mL) to all wells except the "No Treatment Control" wells.[7] c. The final volume in each well should be 200 µL.

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.[4][7]

-

Proliferation Assessment (MTT/WST-8 Assay): a. Add 20 µL of MTT solution (5 mg/mL in PBS) or 10 µL of WST-8 solution to each well. b. Incubate for 2-4 hours at 37°C. c. If using MTT, carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals. d. If using WST-8, the formazan product is soluble in the culture medium. e. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.

-

Data Analysis: a. Subtract the background absorbance (medium only). b. Calculate the percentage of proliferation inhibition for each this compound concentration relative to the VEGF control. c. Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Caption: Experimental workflow for the HUVEC proliferation assay with this compound.

Conclusion

The HUVEC proliferation assay is a robust and reproducible method for evaluating the anti-angiogenic properties of VEGFR-2 inhibitors like this compound. By following this detailed protocol, researchers can effectively quantify the dose-dependent inhibitory effects of this compound on VEGF-stimulated endothelial cell growth. This assay serves as a crucial in vitro tool in the preclinical assessment of potential anti-cancer therapeutics targeting the VEGF/VEGFR-2 signaling axis.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ki 8751 | VEGFR | Tocris Bioscience [tocris.com]

- 6. med.kindai.ac.jp [med.kindai.ac.jp]

- 7. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Ki8751 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Ki8751, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in mouse xenograft models. The following information, including detailed protocols and summarized data, is intended to facilitate the design and execution of in vivo studies to assess the anti-tumor efficacy of this compound.

Mechanism of Action

This compound is a small molecule tyrosine kinase inhibitor that selectively targets VEGFR-2, a key mediator of angiogenesis—the formation of new blood vessels.[1] By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, this compound inhibits VEGF-induced receptor autophosphorylation, thereby blocking downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.[2][3] This anti-angiogenic activity ultimately restricts blood supply to tumors, leading to the inhibition of tumor growth.[2] While highly selective for VEGFR-2 (IC50 = 0.9 nM), this compound also exhibits some inhibitory activity against other receptor tyrosine kinases such as c-Kit, PDGFRα, and FGFR-2 at higher concentrations.[4]

Data Presentation: this compound Dosage and Efficacy in Xenograft Models

The following table summarizes the quantitative data from preclinical studies on the administration and efficacy of this compound in various mouse and rat xenograft models.

| Cell Line | Tumor Type | Animal Model | This compound Dosage | Administration Route | Treatment Schedule | Outcome |